Bienvenue dans la boutique en ligne BenchChem!

Saxagliptin Hydrochloride

DPP-4 Inhibition Enzyme Kinetics In Vitro Pharmacology

Saxagliptin hydrochloride (BMS-477118 HCl) is a superior DPP-4 inhibitor for research demanding maximal target engagement and well-defined pharmacokinetics. Its exceptionally low Ki (1.3 nM) ensures robust inhibition at low concentrations. Unlike other gliptins, it is a clear CYP3A4/5 substrate, making it the definitive tool for drug-drug interaction (DDI) studies. Its 75% renal clearance profile is ideal for CKD/ESRD model validation. Procure this precisely characterized, polymorphically defined hydrochloride salt to ensure the reproducibility and translational relevance your protocols require, avoiding the experimental variability of substituting a different gliptin.

Molecular Formula C18H26ClN3O2
Molecular Weight 351.9 g/mol
CAS No. 709031-78-7
Cat. No. B610700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaxagliptin Hydrochloride
CAS709031-78-7
SynonymsBMS477118;  BMS 477118;  BMS-477118;  Saxagliptin;  brand name: Onglyza.
Molecular FormulaC18H26ClN3O2
Molecular Weight351.9 g/mol
Structural Identifiers
SMILESC1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl
InChIInChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1
InChIKeyTUAZNHHHYVBVBR-NHKADLRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Saxagliptin Hydrochloride (CAS 709031-78-7): A High-Potency, Reversible DPP-4 Inhibitor for Metabolic Research and Formulation Development


Saxagliptin hydrochloride (BMS-477118 HCl) is a potent, competitive, and reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), developed for the management of type 2 diabetes mellitus [1]. This compound is orally bioavailable and functions by slowing the inactivation of incretin hormones, thereby enhancing glucose-dependent insulin secretion and reducing glucagon levels [2]. As the hydrochloride salt of the active pharmaceutical ingredient (API) saxagliptin, it is a key chemical entity for preclinical and clinical research, offering high solubility and a defined solid-state profile suitable for formulation studies .

Beyond Class-Level Efficacy: Why Saxagliptin Hydrochloride Exhibits Non-Interchangeable Potency and Metabolic Profile


Despite belonging to the gliptin class, DPP-4 inhibitors exhibit marked heterogeneity in their molecular potency, selectivity profiles, and metabolic pathways. Substituting one gliptin for another without careful consideration of these factors can lead to significant differences in experimental outcomes. For instance, the inhibition constant (Ki) and off-target selectivity against related peptidases (DPP-8/9) vary widely across agents, impacting both enzyme inhibition efficiency and potential safety profiles [1]. Furthermore, their distinct pharmacokinetic (PK) properties, particularly their reliance on renal elimination versus hepatic metabolism, dictate critical differences in dosing adjustments for specific patient populations or disease models [2]. Therefore, direct procurement based on specific, quantifiable properties, rather than general class membership, is essential for scientific rigor and reproducibility.

Quantitative Differentiation of Saxagliptin Hydrochloride: Comparative Evidence for Informed Procurement


Superior DPP-4 Binding Affinity Compared to Vildagliptin and Sitagliptin

Saxagliptin demonstrates significantly greater potency at the molecular target, DPP-4, when compared to the widely used gliptins vildagliptin and sitagliptin. The inhibition constant (Ki) for saxagliptin is 1.3 nM, which is 10-fold more potent than vildagliptin (Ki = 13 nM) and approximately 14-fold more potent than sitagliptin (Ki = 18 nM) [1]. This indicates a stronger, more durable interaction with the enzyme's catalytic site.

DPP-4 Inhibition Enzyme Kinetics In Vitro Pharmacology

Distinct Selectivity Profile Against Off-Target DPP-8/9 Proteases

Saxagliptin exhibits a unique off-target selectivity profile that differentiates it from other DPP-4 inhibitors. It is 400-fold selective for DPP-4 over DPP-8 and 75-fold selective for DPP-4 over DPP-9 [1]. This is in contrast to sitagliptin, which shows >2600-fold selectivity over these related proteases, highlighting a pharmacologically relevant difference within the class [1].

Selectivity Profiling Off-Target Effects DPP-8/9 Inhibition

CYP3A4/5-Mediated Metabolism and Active Metabolite Contribution

Unlike most other DPP-4 inhibitors (e.g., sitagliptin, alogliptin, linagliptin) which are minimally metabolized by cytochrome P450 enzymes, saxagliptin is a substrate for CYP3A4 and CYP3A5, leading to the formation of a major active metabolite, BMS-5510849 [1]. This metabolite is 2-fold less potent than the parent compound in vitro but contributes significantly to the overall pharmacodynamic effect in vivo [2].

Drug Metabolism Pharmacokinetics Active Metabolite CYP450

Unique Solid-State Chemistry and Polymorph Control for Consistent Formulation

Saxagliptin hydrochloride exhibits complex solid-state chemistry with multiple patented polymorphic forms (e.g., I-S, HT-S, IV-S, and various hydrates), each possessing distinct physical properties like solubility, stability, and processing behavior [1]. This is in contrast to many older gliptins which may have fewer or less-well characterized polymorphic forms. Controlling the specific polymorphic form is critical for reproducible manufacturing and formulation performance.

Solid-State Chemistry Polymorphism Formulation Development Stability

Renal Excretion Profile Requiring Dose Adjustment in Renal Impairment Models

The primary route of elimination for saxagliptin and its active metabolite is renal excretion, accounting for approximately 75% of the total dose [1]. This necessitates dose reduction in models or subjects with moderate to severe renal impairment to avoid increased drug exposure [1]. This contrasts with linagliptin, which is primarily excreted via the hepato-biliary route (<5% renal excretion) and requires no dose adjustment in renal impairment [2].

Pharmacokinetics Renal Impairment Excretion Dose Adjustment

Key Application Scenarios for Saxagliptin Hydrochloride Based on Differential Evidence


In Vitro DPP-4 Inhibition Assays Requiring High Potency and Reversibility

Given its exceptionally high affinity for DPP-4 (Ki = 1.3 nM, 10-14x more potent than vildagliptin and sitagliptin), saxagliptin hydrochloride is ideal for in vitro enzymatic and cell-based assays where maximal target engagement is desired at low concentrations [1]. Its reversible, competitive binding mechanism makes it a suitable tool for studying DPP-4 enzyme kinetics and for screening in systems where washout and recovery of enzyme activity is a necessary control. Its distinct selectivity profile (400-fold over DPP-8, 75-fold over DPP-9) also allows for more nuanced interpretation of off-target effects compared to both more (e.g., linagliptin) and less (e.g., vildagliptin) selective gliptins.

Pharmacokinetic Drug-Drug Interaction (DDI) Studies Involving CYP3A4/5

As the only major gliptin that is a clear substrate for CYP3A4/5 and produces a significant active metabolite, saxagliptin hydrochloride is a model compound for studying PK drug-drug interactions (DDIs) with CYP3A4/5 inhibitors (e.g., ketoconazole) and inducers (e.g., rifampicin) [2]. Research protocols that require a DPP-4 inhibitor with a well-characterized and clinically relevant DDI liability should prioritize saxagliptin, as it provides a measurable and translatable PK interaction.

Formulation and Pre-formulation Studies on Polymorphic Control

The well-documented polymorphism of saxagliptin hydrochloride (e.g., forms I-S, HT-S, IV-S) provides a robust platform for academic and industrial researchers studying the impact of solid-state form on solubility, stability, and manufacturability [3]. It serves as an excellent model compound for developing and validating analytical methods (XRPD, DSC, ssNMR) for polymorph identification and quantification, and for investigating strategies to prevent intra-molecular cyclization and degradation in solid dosage forms.

Pharmacokinetic/Pharmacodynamic Modeling in Models of Renal Impairment

Saxagliptin's high (75%) reliance on renal excretion makes it a critical tool compound for investigating the impact of kidney function on drug exposure and response [4]. Studies in preclinical models of chronic kidney disease (CKD) or end-stage renal disease (ESRD) can utilize saxagliptin to validate PK models and establish dose-adjustment algorithms based on glomerular filtration rate, offering a stark contrast to primarily hepatically-cleared gliptins like linagliptin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saxagliptin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.